

# Application Notes and Protocols for Human Calcyclin (S100A6) ELISA Kits

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## Compound of Interest

Compound Name: *calcyclin*

Cat. No.: *B1166246*

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These application notes provide a detailed overview and protocols for the quantification of human **calcyclin** (S100A6), a calcium-binding protein implicated in various cellular processes, including cell cycle progression, differentiation, and tumorigenesis. The following information is intended to guide researchers in the selection and utilization of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the accurate measurement of human S100A6 in various biological samples.

## Introduction to Calcyclin (S100A6)

**Calcyclin**, also known as S100A6, is a member of the S100 family of calcium-binding proteins. Its expression is associated with cell proliferation and has been observed to be dysregulated in several cancers. The quantification of S100A6 in biological samples such as serum, plasma, and cell culture supernatants can provide valuable insights into its role as a biomarker and its involvement in pathological processes. ELISA provides a sensitive and specific method for this purpose.

## Commercially Available Human Calcyclin (S100A6) ELISA Kits

Several manufacturers offer ELISA kits for the quantitative detection of human S100A6. These kits are typically based on the sandwich ELISA principle. The table below summarizes the key

specifications of some commercially available kits.

Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
ELK Biotechnology	ELK1124	31 pg/mL	78.13-5000 pg/mL	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids
Abbkine	KTE62448	Inquire	Inquire	Cell culture supernatants, other biological fluids, plasma, serum
Cusabio	CSB-E13089H	7.8 pg/mL	31.2-2000 pg/mL	Serum, plasma, tissue homogenates
MyBioSource	MBS705015	High	Inquire	Undiluted body fluids, tissue homogenates, secretions

Note: Specifications are subject to change. Please refer to the manufacturer's datasheet for the most current information.

## Principle of the Assay

The commercially available human S100A6 ELISA kits primarily utilize the sandwich ELISA technique.<sup>[1][2]</sup> This method involves the following key steps:

- A microplate is pre-coated with a monoclonal antibody specific for human S100A6.

- Standards and samples are added to the wells, and any S100A6 present is captured by the immobilized antibody.
- After washing, a biotin-conjugated polyclonal antibody specific for S100A6 is added, which binds to the captured S100A6, forming a "sandwich".
- Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.
- A substrate solution (TMB) is then added, and the HRP enzyme catalyzes a color change.
- The intensity of the color is proportional to the amount of S100A6 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

## Experimental Protocols

The following is a generalized protocol based on the principles of commercially available sandwich ELISA kits for human S100A6. For precise details, always refer to the manual provided with the specific kit.

## Reagent Preparation

- **Wash Buffer:** Dilute the concentrated wash buffer (typically 25x or 30x) with deionized or distilled water to prepare the 1x working solution.
- **Standard Curve Preparation:** Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve with a range of known concentrations.
- **Biotinylated Detection Antibody:** Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in the provided diluent.
- **HRP Conjugate:** Prepare the working solution of the HRP conjugate by diluting the concentrated conjugate in the provided diluent.
- **Samples:** Collect blood samples and prepare serum or plasma according to standard procedures.[3] Cell culture supernatants should be centrifuged to remove any cellular debris.

Tissue homogenates and cell lysates should be prepared according to established protocols and clarified by centrifugation.[\[3\]](#)

## Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 100  $\mu$ L of each standard and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[\[1\]](#)
- Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at 37°C).
- Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 1x Wash Buffer. Ensure complete removal of the liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
- Add 100  $\mu$ L of the prepared Biotinylated Detection Antibody to each well.
- Cover the plate and incubate for the specified time (typically 1 hour at 37°C).
- Repeat the wash step as described in step 4.
- Add 100  $\mu$ L of the prepared HRP Conjugate to each well.
- Cover the plate and incubate for the specified time (typically 30 minutes to 1 hour at 37°C).
- Repeat the wash step as described in step 4.
- Add 90-100  $\mu$ L of the TMB Substrate to each well.
- Incubate the plate in the dark at room temperature or 37°C for the time specified in the manual (usually 15-30 minutes), allowing for color development.
- Add 50  $\mu$ L of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
- Immediately read the absorbance at 450 nm using a microplate reader.

## Data Analysis

- Calculate the average absorbance for each set of replicate standards and samples.
- Subtract the average absorbance of the blank (zero standard) from all other absorbance readings.
- Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of S100A6 in the unknown samples by interpolating their mean absorbance values.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

## Application Data Example

The following is an example of a standard curve and precision data for a commercially available Human S100A6 ELISA Kit (ELK Biotechnology, Microsample Kit).

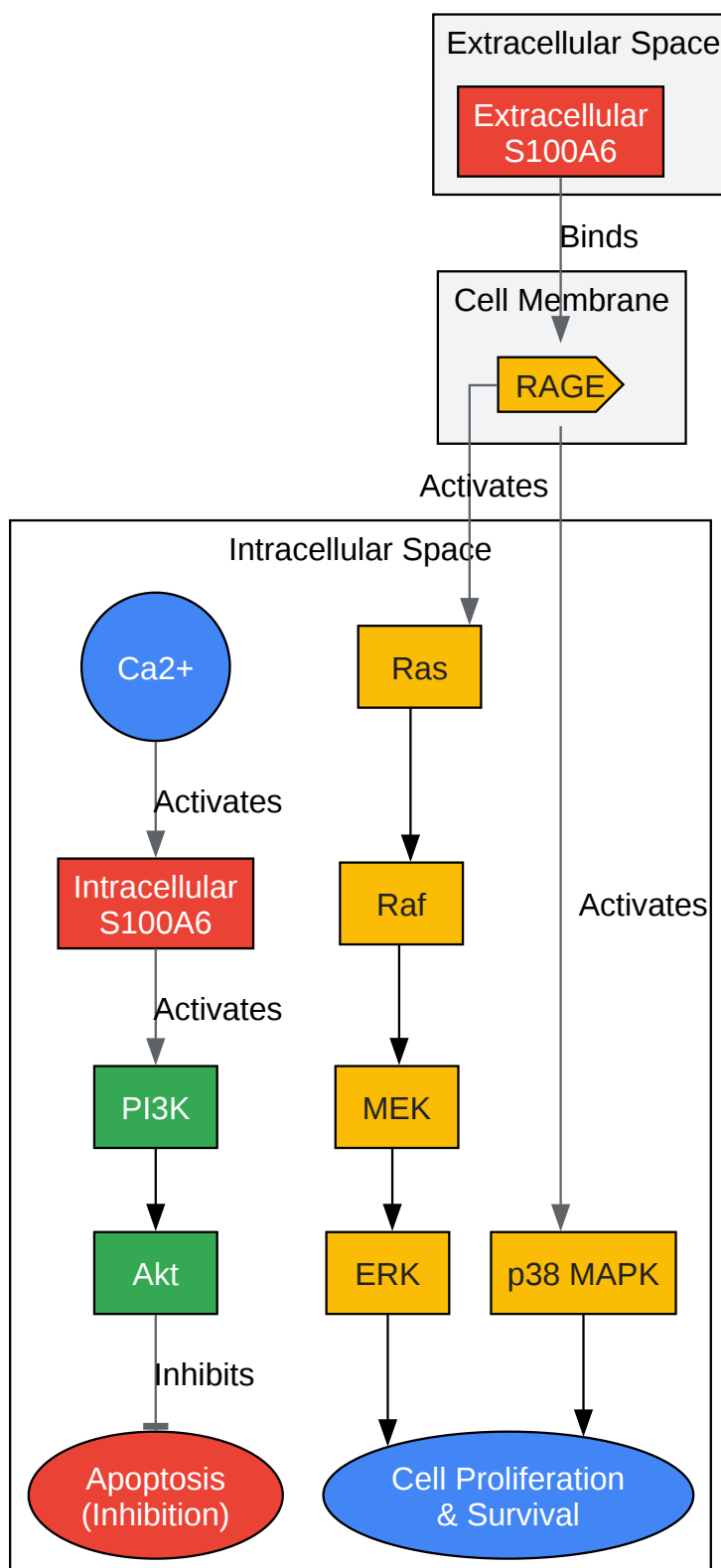
Concentration (pg/mL)	OD	Corrected OD
5000.00	1.964	1.879
2500.00	1.606	1.521
1250.00	1.098	1.013
625.00	0.690	0.605
312.50	0.507	0.422
156.25	0.350	0.265
78.13	0.260	0.175
0.00	0.085	0.000

- Intra-assay Precision: CV% < 8%[\[4\]](#)

- Inter-assay Precision: CV% < 10%[\[4\]](#)

## Visualizations

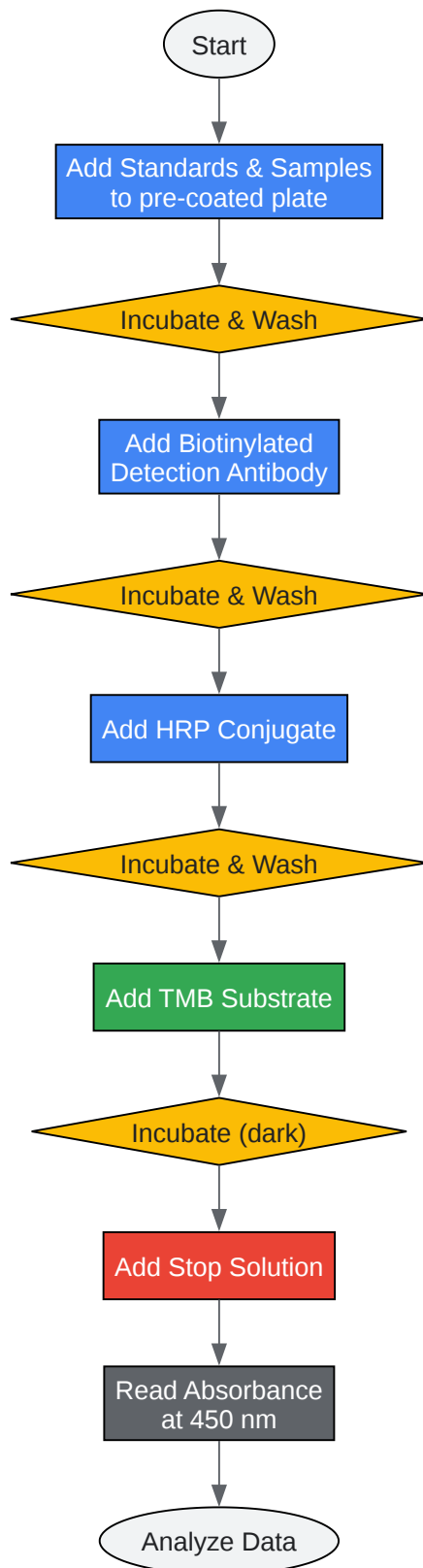
### S100A6 Signaling Pathway in Cell Proliferation and Survival



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Caption: S100A6 signaling pathways in cell proliferation and survival.

## Standard Sandwich ELISA Workflow



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## References

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- 3. elkbiotech.com [elkbiotech.com]
- 4. Human S100A6(S100 Calcium Binding Protein A6) Microsample ELISA Kit [elkbiotech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Human Calcyclin (S100A6) ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166246#commercially-available-calcyclin-elisa-kits-for-human-samples]

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